2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is a chemical compound with the molecular formula C5H10F6N5P. It is known for its application as an efficient diazo transfer reagent, particularly in the preparation of azides from primary amines. This compound is an alternative to tosyl azide, offering an easier-to-separate water-soluble by-product .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate are primarily related to its role in the preparation of azides from primary amines
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role as a diazo transfer reagent
Vorbereitungsmethoden
The synthesis of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate typically involves the reaction of 2-chloro-1,3-dimethylimidazolidinium chloride with sodium azide. This reaction produces the corresponding crystalline phosphate salt, which is stable and safe to handle . The reaction conditions usually require a controlled environment to ensure the safety and purity of the product.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions.
Analyse Chemischer Reaktionen
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate undergoes several types of chemical reactions, including:
Substitution Reactions: It is primarily used in diazo transfer reactions, where it transfers the azido group to primary amines to form azides.
Click Chemistry: This compound is suitable for click chemistry reactions, which are used to join small units together in a highly efficient and specific manner.
Common reagents used in these reactions include primary amines and various solvents that facilitate the reaction. The major products formed from these reactions are organic azides, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate involves the transfer of the azido group to a primary amine. This process is facilitated by the compound’s structure, which allows for the efficient transfer of the azido group under mild conditions. The molecular targets in this reaction are the primary amines, which react with the azido group to form azides .
Vergleich Mit ähnlichen Verbindungen
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is unique due to its stability and efficiency as a diazo transfer reagent. Similar compounds include:
2-Azido-1,3-dimethylimidazolinium chloride: This compound also serves as a diazo transfer reagent but may have different solubility and handling properties.
Tosyl azide: A traditional diazo transfer reagent that produces less easily separable by-products compared to this compound.
These similar compounds highlight the advantages of this compound in terms of ease of use and product separation.
Eigenschaften
CAS-Nummer |
1266134-54-6 |
---|---|
Molekularformel |
C5H10F6N5P |
Molekulargewicht |
285.1305802 |
IUPAC-Name |
2-azido-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C5H11N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1 |
SMILES |
C[NH+]1CCN(C1N=[N+]=[N-])C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.